CAS number and molecular weight for 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid
CAS number and molecular weight for 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid
In-Depth Technical Guide: 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid in Rational Drug Design
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular building blocks that can seamlessly bridge the gap between synthetic feasibility and pharmacological efficacy. The compound 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid represents a highly strategic intermediate. It combines the robust reactivity of a boronic acid with the privileged pharmacophore of a basic piperidine ring, making it an invaluable tool for synthesizing complex biaryl systems via transition-metal catalysis.
This whitepaper details the physicochemical profile, mechanistic utility, and field-proven experimental protocols for integrating this specific building block into drug discovery workflows.
Physicochemical Profiling
Before deploying any building block in a high-throughput or scale-up synthesis, its fundamental properties must be established to predict solubility, reactivity, and purification behavior. The quantitative data for this compound is summarized in Table 1[1][2].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid |
| CAS Number | 1312801-94-7 |
| Molecular Formula | C14H22BNO3 |
| Molecular Weight | 263.14 g/mol |
| Structural Class | Arylboronic Acid / Alkyl Amine Ether |
| Key Functional Groups | Phenylboronic acid, Ethoxy linker, 4-Methylpiperidine |
Mechanistic Utility & Structural Rationale
In drug discovery, every atom in a building block must serve a distinct purpose. The architecture of 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is divided into three functional domains, each with a specific mechanistic causality:
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The Phenylboronic Acid Handle (The Synthetic Engine): Boronic acids are the premier nucleophilic partners for the Suzuki-Miyaura cross-coupling reaction, which remains the most utilized C–C bond-forming transformation in the pharmaceutical industry[3]. Unlike organostannanes (Stille coupling) or organozincs (Negishi coupling), boronic acids are generally non-toxic, bench-stable, and highly tolerant of diverse functional groups, including unprotected amines and alcohols[4].
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The 4-Methylpiperidine Motif (The Pharmacophore): The incorporation of a basic amine (pKa typically ~9.0–10.0) is a deliberate design choice. In biological systems, basic amines are protonated at physiological pH, dramatically improving the aqueous solubility of the parent drug. Furthermore, this charged nitrogen frequently acts as a critical anchor point, forming salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) deep within the binding pockets of G-protein coupled receptors (GPCRs) and kinase active sites.
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The Ethoxy Linker (The Spatial Spacer): The two-carbon ether linkage provides essential conformational flexibility. It acts as a spacer that projects the basic piperidine moiety away from the rigid biaryl core, allowing the molecule to probe solvent-exposed regions or allosteric pockets without inducing steric clashes.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Coupling boronic acids that contain basic amines presents a specific challenge: the free amine can competitively coordinate to the palladium catalyst, potentially poisoning it and stalling the catalytic cycle[5]. To overcome this, the following protocol utilizes a robust bidentate ligand and a biphasic solvent system, creating a self-validating synthetic workflow .
Materials Required:
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Electrophile: Aryl or Heteroaryl Halide (1.0 equiv)
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Nucleophile: 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid (1.2–1.5 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
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Base: Aqueous K₂CO₃ (2.0 M, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
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Inert Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the Pd(dppf)Cl₂ catalyst. Evacuate and backfill the flask with Argon three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.
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Solvent Addition: Add degassed 1,4-dioxane followed by the 2.0 M aqueous K₂CO₃ solution. Causality: The biphasic Dioxane/H₂O system ensures that the inorganic base dissolves while maintaining the solubility of the organic substrates. The strong base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step[6].
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Thermal Activation: Heat the biphasic mixture to 85–90 °C under vigorous stirring for 12–18 hours.
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Self-Validating Reaction Monitoring: At 4 hours and 12 hours, withdraw a 10 µL aliquot from the organic layer, dilute in methanol, and analyze via UPLC-MS. Validation Check: The reaction is deemed successful when the UV trace shows >95% consumption of the aryl halide and the MS trace confirms the presence of the (M+H)⁺ peak corresponding to the cross-coupled biaryl product.
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Workup & Palladium Scavenging: Cool the mixture to room temperature, dilute with Ethyl Acetate, and separate the layers. Because the basic piperidine ring strongly chelates residual palladium, standard aqueous washes are insufficient[5]. Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or 2,4,6-trimercaptotriazine) and stir for 2 hours at 40 °C. Filter through Celite, concentrate, and purify via reverse-phase HPLC. Validation Check: Post-purification ICP-MS must confirm residual Pd levels are <10 ppm, ensuring the compound is safe for biological assays.
Workflow & Pathway Visualization
The following diagram illustrates the logical progression from raw chemical building blocks through the catalytic cycle, culminating in biological target engagement.
Figure 1: Synthetic workflow and biological application of the boronic acid building block.
References
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NextSDS Database. "4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid - Chemical Substance Information." NextSDS. Available at:[Link]
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NextSDS Database. "4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid - Molecular Formula and Weight." NextSDS. Available at: [Link]
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Blakemore, D. et al. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016. Available at:[Link]
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News-Medical. "Suzuki-Miyaura Cross-Coupling Reaction." News-Medical Life Sciences, 2023. Available at:[Link]
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Caron, S. et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, ACS Publications, 2011. Available at:[Link]
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Torrado, M. et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." National Center for Biotechnology Information (PMC), 2020. Available at:[Link]
